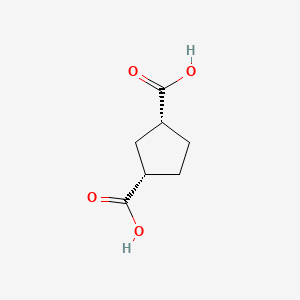

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Description

The exact mass of the compound cis-1,3-Cyclopentanedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,3S)-Cyclopentane-1,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-Cyclopentane-1,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,3R)-cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGJOYPCXLOTKL-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285571 | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-05-1 | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Unique Potential

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a non-planar, chiral dicarboxylic acid that has garnered significant interest as a versatile building block in medicinal chemistry and material science.[1][2] Its rigid cyclopentane core, combined with the specific cis stereochemical arrangement of its two carboxylic acid groups, imparts a unique three-dimensional structure that is instrumental in the synthesis of complex molecular architectures.[1][3] This guide provides a comprehensive overview of its core chemical properties, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.

Core Physicochemical and Spectroscopic Profile

The distinct stereochemistry of (1R,3S)-cyclopentane-1,3-dicarboxylic acid governs its physical and spectroscopic characteristics.[1] It typically presents as an off-white to pale yellow crystalline solid.[1][2] The presence of two hydrophilic carboxylic acid groups on a hydrophobic cyclopentane ring results in slight solubility in water, which can be influenced by pH, and solubility in polar organic solvents.[1][2]

Physical and Chemical Properties

A summary of the key physicochemical properties is provided below. These values are foundational for designing experimental conditions, including reaction temperatures, solvent systems, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₄ | [1][4] |

| Molecular Weight | 158.15 g/mol | [1][4] |

| CAS Number | 876-05-1 | [4][5] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | ~121°C | [1] |

| Boiling Point (Est.) | 243.22°C | [1] |

| Density (Est.) | 1.2605 g/cm³ | [1] |

| pKa₁ | 4.26 (at 25°C) | [1][4] |

| pKa₂ | 5.51 (at 25°C) | [1][4] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of (1R,3S)-cyclopentane-1,3-dicarboxylic acid.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by features characteristic of a carboxylic acid. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides insights into the molecule's conformation. Vicinal coupling constants (³J) between adjacent protons on the cyclopentane ring typically fall within the 7-10 Hz range.[1] The specific chemical shifts and coupling patterns are sensitive to the solvent and the conformational preferences of the slightly bent cyclopentane ring.[1][6]

-

¹³C NMR : Due to the molecule's symmetry, the ¹³C NMR spectrum is relatively simple. However, the non-planar nature of the ring means that not all carbon atoms are chemically equivalent, leading to distinct signals for the carboxyl carbons and the different carbons of the cyclopentane ring.[6]

-

-

Mass Spectrometry (MS) : Under mass spectrometry analysis, the molecular ion peak [M]⁺ is observed at an m/z of 158, confirming the molecular formula C₇H₁₀O₄.[1] Characteristic fragmentation patterns arise from the loss of water (H₂O) and carbon dioxide (CO₂).[1]

Acidity and Chemical Reactivity

The chemical behavior of this diacid is largely dictated by its two carboxylic acid functional groups.

Acidity and Ionization

The compound exhibits two distinct ionization constants (pKa values).[1][4] The first pKa of 4.26 is for the dissociation of the first proton, a value typical for carboxylic acids.[1] The second pKa is slightly higher at 5.51, indicating that the second proton is less readily donated due to the electrostatic repulsion from the newly formed carboxylate anion.[1] This differential acidity is a key consideration in pH-dependent reactions and separations.

Characteristic Reactions

As a dicarboxylic acid, it undergoes a range of standard transformations, making it a versatile synthetic intermediate.[1][2]

-

Esterification : Both carboxyl groups can react with alcohols under acidic catalysis to form diesters.[1][7] This reaction is fundamental for creating derivatives with altered solubility, lipophilicity, and for use as plasticizers or lubricants.[7]

-

Amidation : Reaction with amines, typically activated by coupling agents, yields amides. This is a crucial reaction in pharmaceutical chemistry for incorporating the cyclopentane scaffold into peptide-like structures or other bioactive molecules.[2]

-

Reduction : The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Condensation and Polymerization : The bifunctional nature of the molecule allows it to act as a monomer in condensation polymerization to form polyesters or polyamides.[1]

-

Decarboxylation : Under certain thermal conditions, it can undergo decarboxylation, although this is less common than with beta-keto acids.[1]

The cis orientation of the two carboxyl groups can also facilitate intramolecular reactions, such as the formation of a cyclic anhydride under dehydrating conditions. This reactivity profile provides a rich toolbox for synthetic chemists.

Synthesis and Stereochemical Control

The synthesis of (1R,3S)-cyclopentane-1,3-dicarboxylic acid with high stereochemical purity is non-trivial. Several general strategies have been reported:

-

Diels-Alder Reaction : This powerful cycloaddition can be used to form the cyclopentane ring system, followed by subsequent chemical modifications to introduce the carboxyl groups.[1]

-

Oxidative Cleavage : Starting from a suitable cyclopentene derivative, oxidative cleavage of the double bond can generate the two carboxylic acid functionalities.[1]

-

Chiral Resolution : Often, a racemic or diastereomeric mixture of cyclopentane-1,3-dicarboxylic acids is synthesized first, followed by resolution to isolate the desired (1R,3S) stereoisomer.[8]

The choice of synthetic route is critical, as the biological and material properties of the final products are highly dependent on the precise stereochemistry of this core unit.[3]

Exemplar Experimental Protocol: Diester Synthesis

Trustworthy and reproducible protocols are the bedrock of scientific progress. The following procedure for the synthesis of a dialkyl ester is adapted from established esterification principles.[7]

Objective: To synthesize Di(2-ethylhexyl) (1R,3S)-cyclopentane-1,3-dicarboxylate.

Materials:

-

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid (1.0 eq)

-

2-Ethylhexanol (2.2 eq)

-

p-Toluenesulfonic acid (catalytic amount, ~0.02 eq)

-

Toluene (as solvent, to facilitate water removal)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

Procedure:

-

Setup: Assemble the flask, Dean-Stark trap, and condenser. Charge the flask with (1R,3S)-cyclopentane-1,3-dicarboxylic acid, 2-ethylhexanol, toluene, and the p-toluenesulfonic acid catalyst.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.

-

Causality Insight: The removal of water drives the equilibrium of this reversible reaction towards the product side, ensuring a high yield, in accordance with Le Châtelier's principle.

-

-

Monitoring: Continue the reaction until no more water is collected in the trap, indicating the reaction is complete. This typically takes several hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like diethyl ether and transfer to a separatory funnel.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Self-Validation: The bicarbonate wash is a critical self-validating step. The absence of effervescence upon addition indicates the successful neutralization of the acidic catalyst.

-

-

Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the pure diester.[7]

Applications in Research and Drug Development

The unique stereochemical and bifunctional nature of (1R,3S)-cyclopentane-1,3-dicarboxylic acid makes it a valuable scaffold in medicinal chemistry.

-

Antiviral Agents : It has been utilized as a key building block in the synthesis of inhibitors of human immunodeficiency virus (HIV) replication.[1][] Its rigid structure allows it to present pharmacophoric groups in a precise spatial orientation, enhancing binding affinity to targets like HIV protease.[1]

-

Neurological Research : The amino-substituted analogue, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), is a potent and selective agonist for metabotropic glutamate receptors (mGluRs).[3] This highlights how the dicarboxylic acid core can be functionalized to create powerful pharmacological tools for studying the central nervous system.

-

Isosteric Replacement : The cyclopentane dicarboxylic acid moiety can be considered as a novel isostere for other chemical groups in drug design, offering a way to modulate properties like acidity, lipophilicity, and metabolic stability.[10][11]

Conclusion

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is more than a simple cyclic diacid; it is a stereochemically defined scaffold that offers significant opportunities for innovation. Its well-characterized physical properties, predictable reactivity, and proven utility as a building block for complex, bioactive molecules make it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical properties is the first step toward unlocking its full synthetic potential.

References

-

PubChem. 1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 107216. Available at: [Link]

-

ACS Publications. (1991). Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. US2957022A - Esters of cyclopentane-1,3-dicarboxylic acid.

-

PubMed. (1991-08-14). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Available at: [Link]

-

PubChem. cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129. Available at: [Link]

-

AMERICAN ELEMENTS. cis-Cyclopentane-1,3-dicarboxylic acid | CAS 876-05-1. Available at: [Link]

-

SciSpace. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent. Available at: [Link]

-

ResearchGate. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of cyclopentane. Available at: [Link]

Sources

- 1. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]

- 2. CAS 876-05-1: (1S,3R)-cyclopentane-1,3-dicarboxylic acid [cymitquimica.com]

- 3. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. cis-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [sigmaaldrich.com]

- 6. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid CAS number

An In-depth Technical Guide to (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Introduction

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid, identified by the CAS number 876-05-1 , is a chiral organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2][3][4] Its rigid cyclopentane core, coupled with the stereospecific orientation of its two carboxylic acid functionalities, imparts unique conformational constraints and chemical properties that make it a valuable building block in the design of novel therapeutic agents and functional polymers.[5] This guide aims to provide a comprehensive overview of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid, delving into its physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role in drug development.

Physicochemical Properties

The distinct stereochemistry of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid dictates its physical and chemical characteristics. The cis relationship of the two carboxylic acid groups, where both are on the same face of the cyclopentane ring, influences its crystal packing, solubility, and reactivity.

| Property | Value | Source(s) |

| CAS Number | 876-05-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀O₄ | [1][5] |

| Molecular Weight | 158.15 g/mol | [4][5][6] |

| Appearance | Off-white to pale yellow solid | [5] |

| Melting Point | Approximately 121°C | [5] |

| Boiling Point | Estimated at 243.22°C | [5] |

| pKa₁ | 4.26 | [5] |

| pKa₂ | 5.51 | [5] |

| Solubility | Slightly soluble in water and chloroform upon heating | [5] |

The two carboxylic acid groups exhibit distinct pKa values, with the first deprotonation occurring more readily than the second.[5] This is a common feature of dicarboxylic acids where the proximity of the first carboxylate group influences the acidity of the second carboxylic acid.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (1R,3S)-Cyclopentane-1,3-dicarboxylic acid presents a significant chemical challenge due to the presence of two stereocenters. The primary strategies employed involve either stereoselective synthesis or the resolution of a racemic mixture of the cis-diacid.

Synthetic Approaches

Several synthetic routes have been developed to produce the cyclopentane backbone with the desired stereochemistry.[5] These include:

-

Diels-Alder Reaction: This powerful cycloaddition reaction can be utilized to form the cyclopentane ring with controlled stereochemistry, which is then followed by carboxylation steps.[5]

-

Oxidative Cleavage: Starting from cyclopentene derivatives, oxidative cleavage of the double bond can lead to the formation of the dicarboxylic acid.[5]

-

Direct Carboxylation: Introduction of carboxyl groups onto a cyclopentane substrate can be achieved using specific reagents under controlled conditions.[5]

Chiral Resolution Workflow

A common and often more practical approach to obtaining the enantiomerically pure (1R,3S)-isomer is through the resolution of the racemic cis-1,3-cyclopentanedicarboxylic acid. This process typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.

Caption: Workflow for the chiral resolution of racemic cis-1,3-cyclopentanedicarboxylic acid.

Experimental Protocol: Chiral Resolution

-

Dissolution: Dissolve the racemic cis-1,3-cyclopentanedicarboxylic acid in a suitable solvent (e.g., ethanol).

-

Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-phenylethylamine), to the solution.

-

Diastereomeric Salt Formation: Stir the solution to allow for the formation of diastereomeric salts.

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first.

-

Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Acidification: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the enantiomerically pure carboxylic acid.

-

Purification: Collect the solid by filtration, wash with water, and dry to obtain the pure (1R,3S)-Cyclopentane-1,3-dicarboxylic acid. The enantiomeric purity should be confirmed by a suitable analytical technique, such as chiral HPLC.[7]

Applications in Drug Development

The rigid, stereochemically defined structure of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid makes it an attractive scaffold for the design of biologically active molecules. Its carboxylic acid groups can serve as key interaction points with biological targets or as handles for further chemical modification.

Antiviral Agents

Derivatives of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid have shown promise as antiviral compounds.[5] It is used in the preparation of bis(amino acid) derivatives that act as inhibitors of human immunodeficiency virus (HIV) replication and are intended for the treatment of HIV infection.[8] The cyclopentane ring serves as a rigid core to which pharmacophoric groups can be attached in a precise spatial arrangement, allowing for high-affinity binding to viral enzymes such as HIV protease.[5]

Neurological Research

The amino-substituted derivative, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a closely related compound, is a well-known agonist of metabotropic glutamate receptors (mGluRs).[9] While the (1R,3S)-isomer of ACPD is less potent, the dicarboxylic acid itself serves as a crucial starting material for the synthesis of various mGluR ligands.[9] These compounds are invaluable tools for studying the role of mGluRs in neurotransmission and for the development of potential therapeutics for neurological disorders.

Carboxylic Acid Isostere

The cyclopentane-1,3-dione moiety, which can be derived from the dicarboxylic acid, has been explored as a novel isostere for the carboxylic acid functional group in drug design.[10][11] Cyclopentane-1,3-diones exhibit pKa values in a similar range to carboxylic acids and can effectively mimic their ability to engage in key hydrogen bonding interactions with biological targets.[10][11] This bioisosteric replacement can be a valuable strategy to modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability.

Caption: Applications of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid in drug development.

Conclusion

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a versatile and valuable chiral building block with significant applications in drug discovery and development. Its well-defined stereochemistry and the presence of two reactive carboxylic acid groups provide a robust platform for the synthesis of complex and biologically active molecules. As our understanding of the structure-activity relationships of drug targets continues to evolve, the demand for such conformationally constrained scaffolds is likely to grow, further solidifying the importance of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid in the medicinal chemist's toolbox.

References

-

PubChem. 1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

-

PubChem. cis-1,3-Cyclopentanedicarboxylic acid. Retrieved from [Link]

-

Journal of Medicinal Chemistry. Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid. Retrieved from [Link]

-

Chemical Reviews. Synthesis of Chiral Cyclopentenones. Retrieved from [Link]

-

PubMed. 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Retrieved from [Link]

-

ResearchGate. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Retrieved from [Link]

-

SciSpace. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent. Retrieved from [Link]

Sources

- 1. (1S,3R)-cyclopentane-1,3-dicarboxylic acid 95% | CAS: 876-05-1 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 876-05-1: (1S,3R)-cyclopentane-1,3-dicarboxylic acid [cymitquimica.com]

- 4. cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]

- 6. 1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 107216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (1S,3R)-cyclopentane-1,3-dicarboxylic acid | 876-05-1 [chemicalbook.com]

- 9. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Molecular Structure of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

This guide provides a comprehensive technical overview of the molecular structure of (1R,3S)-cyclopentane-1,3-dicarboxylic acid, tailored for researchers, scientists, and drug development professionals. By integrating experimental data with computational insights, this document elucidates the nuanced stereochemistry, conformational dynamics, and analytical methodologies crucial for leveraging this chiral building block in advanced applications.

Introduction: The Significance of Chiral Cyclopentane Scaffolds

Cyclopentane rings are ubiquitous structural motifs in a vast array of natural products and synthetic molecules of pharmaceutical importance.[1] Their conformational flexibility, coupled with the potential for dense stereochemical functionalization, makes them attractive scaffolds in drug design.[1] (1R,3S)-Cyclopentane-1,3-dicarboxylic acid, a chiral dicarboxylic acid, presents a unique combination of a constrained five-membered ring and two stereochemically defined carboxylic acid groups. This specific arrangement governs its three-dimensional shape, intermolecular interactions, and, consequently, its utility as a precursor in the synthesis of complex molecular architectures, including antiviral agents.[] Understanding the intricate details of its molecular structure is paramount for rationally designing and synthesizing novel therapeutics.

Molecular Identity and Physicochemical Properties

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a cyclic organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol .[3][4] It is also commonly referred to as cis-1,3-cyclopentanedicarboxylic acid due to the relative orientation of the two carboxylic acid groups on the same side of the cyclopentane ring.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₄ | [3] |

| Molecular Weight | 158.15 g/mol | [3] |

| CAS Number | 876-05-1 | |

| IUPAC Name | (1R,3S)-cyclopentane-1,3-dicarboxylic acid | [3] |

| Melting Point | ~121 °C | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Slightly soluble in water and chloroform (when heated) |

Stereochemistry and Conformational Landscape

The defining structural feature of (1R,3S)-cyclopentane-1,3-dicarboxylic acid is its specific stereochemistry, which dictates its non-superimposable mirror image and its chiral nature. The cyclopentane ring is not planar and adopts puckered conformations to alleviate angle and torsional strain. The two primary puckered conformations are the envelope (E) and twist (T) forms. The positions of the substituents can be described as axial (a) or equatorial (e), analogous to cyclohexane, although the distinction is less pronounced.

A detailed study combining ¹H NMR spectroscopy and Density Functional Theory (DFT) calculations at the B3LYP/6-31G(2d,2p) level in DMSO solution has provided significant insights into the conformational preferences of cis-1,3-cyclopentanedicarboxylic acid.[6] In its diacid form, the molecule does not favor a single conformation but exists as a mixture of several conformers.[6] However, upon ionization to its monoanionic and dianionic states, the conformational landscape simplifies, with single conformations becoming dominant.[6] The monoanion, in particular, is stabilized by a strong intramolecular hydrogen bond.[6]

The conformational flexibility of cis-1,3-disubstituted cyclopentanes plays a crucial role in their reactivity. For instance, the ability to adopt a diaxial conformation, even if energetically less favorable, can bring functional groups into proximity, facilitating intramolecular reactions such as anhydride formation.[7]

Experimental and Computational Structure Elucidation

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough understanding of the molecular structure of (1R,3S)-cyclopentane-1,3-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For (1R,3S)-cyclopentane-1,3-dicarboxylic acid, both 1D (¹H and ¹³C) and 2D NMR experiments are invaluable.

Key NMR Observables:

-

Chemical Shifts (δ): The chemical shifts of the ring protons and carbons are sensitive to their electronic environment and spatial orientation (axial vs. equatorial).

-

Coupling Constants (J): Vicinal proton-proton coupling constants (³JHH) are particularly informative for conformational analysis. The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimentally measured coupling constants with those calculated for different theoretical conformations, the relative populations of these conformers in solution can be determined.[6]

Experimental Protocol: 2D NMR (COSY) for Proton Connectivity

-

Sample Preparation: Dissolve 5-10 mg of (1R,3S)-cyclopentane-1,3-dicarboxylic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer for the desired solvent.

-

Acquisition of 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the chemical shift range and appropriate spectral width.

-

COSY Experiment Setup:

-

Load a standard COSY pulse sequence.

-

Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

-

Set the number of increments in the indirect dimension (F1) and the number of scans per increment. A greater number of increments will provide higher resolution in the F1 dimension.

-

-

Data Acquisition: Start the 2D acquisition.

-

Data Processing: After acquisition, perform a two-dimensional Fourier transform, phase correction, and baseline correction.

-

Analysis: The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate scalar coupling between protons, allowing for the mapping of the proton connectivity within the cyclopentane ring.

Single-Crystal X-ray Diffraction

While a definitive published crystal structure for (1R,3S)-cyclopentane-1,3-dicarboxylic acid was not identified in the Cambridge Structural Database, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. The following outlines the general experimental workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of (1R,3S)-cyclopentane-1,3-dicarboxylic acid suitable for diffraction (typically >0.1 mm in all dimensions).[8] This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[8] The positions and intensities of the diffracted spots are recorded on a detector.

-

Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.

-

Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.[9] Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data and providing insights into the conformational energetics and properties of molecules.

Computational Protocol: Conformational Analysis using DFT

-

Initial Structure Generation: Build the 3D structure of (1R,3S)-cyclopentane-1,3-dicarboxylic acid.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers (e.g., different envelope and twist forms).

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[6]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies, Gibbs free energies).

-

Property Calculation: For the low-energy conformers, calculate properties of interest, such as NMR chemical shifts and coupling constants, for comparison with experimental data.

Synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Several synthetic routes to cis-1,3-cyclopentanedicarboxylic acid have been reported. A common and efficient method involves the oxidative cleavage of norbornene.[6]

Experimental Protocol: Synthesis via Oxidative Cleavage of Norbornene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve norbornene (1 equivalent) in a biphasic solvent system such as carbon tetrachloride and water.[6]

-

Addition of Reagents: Add a catalytic amount of ruthenium(III) chloride hydrate (e.g., 0.01 equivalents) and a stoichiometric amount of an oxidizing agent like sodium periodate (4 equivalents) to the stirring solution.[6]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the aqueous layer and extract it multiple times with an organic solvent such as ether.

-

Isolation and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization to yield cis-1,3-cyclopentanedicarboxylic acid.

Applications in Drug Discovery and Development

The constrained yet flexible nature of the cyclopentane scaffold in (1R,3S)-cyclopentane-1,3-dicarboxylic acid makes it a valuable building block in medicinal chemistry. Its chiral centers and functional groups provide handles for the stereoselective synthesis of more complex molecules with defined three-dimensional structures, which is critical for optimizing interactions with biological targets.

One notable application is in the preparation of bis(amino acid) derivatives that have been investigated as inhibitors of human immunodeficiency virus (HIV) replication.[] While specific structure-activity relationship (SAR) data for derivatives of (1R,3S)-cyclopentane-1,3-dicarboxylic acid are not extensively published, the broader class of cyclopentane derivatives has shown significant promise as antiviral agents, including potent inhibitors of influenza virus neuraminidase.[6][10] The cyclopentane ring serves as a scaffold to orient pharmacophoric groups in a manner that mimics the natural substrate of the viral enzyme, leading to potent inhibition. The stereochemistry of the substituents on the cyclopentane ring is often critical for achieving high binding affinity and biological activity.[11]

Conclusion

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a chiral building block with a rich conformational landscape that is highly dependent on its ionization state and solvent environment. A comprehensive understanding of its molecular structure, attainable through a synergistic combination of advanced NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for its effective utilization in the design and synthesis of novel molecules with therapeutic potential. The protocols and methodologies outlined in this guide provide a robust framework for researchers to characterize and exploit the unique structural features of this and related cyclopentane derivatives in their scientific endeavors.

References

-

Babu, Y. S. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Journal of Virology, 75(23), 11479-11489. [Link]

-

Emenike, B. U., Carroll, W. R., & Roberts, J. D. (2013). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by ¹H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. The Journal of Organic Chemistry, 78(5), 2005–2011. [Link]

-

Bisht, K. S., Van Olphen, A., et al. Antiviral activity of cyclopentene nitro-ester and derivatives. Digital Commons @ USF. [Link]

-

Babu, Y. S., et al. (2000). Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo. Antiviral Chemistry & Chemotherapy, 11(6), 375-381. [Link]

-

Mandal, K. K. Cyclic Stereochemistry. St. Paul's Cathedral Mission College. [Link]

-

Sanna, G., et al. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Molecules, 26(11), 3365. [Link]

-

PubChem. cis-1,3-Cyclopentanedicarboxylic acid. National Center for Biotechnology Information. [Link]

-

G. A. O'Doherty, et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Chemical Reviews, 114(15), 7637-7681. [Link]

-

Zhang, L., et al. (2014). Synthesis and SARs of indole-based α-amino acids as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 86, 645-653. [Link]

-

Huang, L., et al. (2009). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 52(23), 7887–7891. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). [Link]

-

PubChem. 1,3-Cyclopentanedicarboxylic acid. National Center for Biotechnology Information. [Link]

-

Radi, M., et al. (2008). Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. Molecules, 13(3), 551-566. [Link]

-

Dartmouth Undergraduate Journal of Science. (2009). X-ray Crystallography. [Link]

-

Mai, A., et al. (2007). Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action. Journal of Medicinal Chemistry, 50(22), 5436–5445. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]

-

Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

Sources

- 1. Synthesis and SARs of indole-based α-amino acids as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cis-1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 238129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 107216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 876-05-1: (1S,3R)-cyclopentane-1,3-dicarboxylic acid [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 1,3-Cyclopentanedicarboxylic Acid for Researchers and Drug Development Professionals

Introduction: Navigating the Stereochemical Landscape of a Versatile Cyclopentane Scaffold

1,3-Cyclopentanedicarboxylic acid, a seemingly simple cyclic dicarboxylic acid, presents a rich stereochemical landscape that is of significant interest to researchers in organic synthesis, materials science, and particularly, drug development. The constrained five-membered ring and the presence of two stereogenic centers at the 1 and 3 positions give rise to a set of stereoisomers with distinct three-dimensional arrangements and, consequently, unique physicochemical and biological properties. Understanding the synthesis, separation, and characterization of these individual stereoisomers is paramount for their effective utilization as chiral building blocks in the design of novel therapeutics and functional materials. This guide provides a comprehensive technical overview of the stereoisomers of 1,3-cyclopentanedicarboxylic acid, detailing their structure, synthesis, chiral resolution, and analytical characterization, with a focus on practical applications for the research scientist.

The Stereoisomers of 1,3-Cyclopentanedicarboxylic Acid: A Structural Overview

The presence of two stereocenters at carbons 1 and 3 of the cyclopentane ring results in the existence of four possible stereoisomers. These are grouped into two pairs of enantiomers: the cis-isomers and the trans-isomers.

The cis-Isomers: A Pair of Enantiomers

In the cis-isomers, the two carboxylic acid groups are situated on the same face of the cyclopentane ring. This configuration results in a chiral molecule, and therefore, the cis-isomer exists as a pair of enantiomers:

-

(1R,3S)-1,3-cyclopentanedicarboxylic acid

-

(1S,3R)-1,3-cyclopentanedicarboxylic acid

A racemic mixture of these two enantiomers is commonly referred to as cis-1,3-cyclopentanedicarboxylic acid. Due to the cis relationship of the substituents, the molecule possesses a C_s plane of symmetry in its planar representation, but the flexible nature of the cyclopentane ring, which adopts non-planar envelope and twist conformations, removes this symmetry in the actual molecule, rendering it chiral.

The trans-Isomers: A Second Pair of Enantiomers

In the trans-isomers, the two carboxylic acid groups are located on opposite faces of the cyclopentane ring. This arrangement also leads to a chiral molecule, existing as a pair of enantiomers:

-

(1R,3R)-1,3-cyclopentanedicarboxylic acid

-

(1S,3S)-1,3-cyclopentanedicarboxylic acid

A racemic mixture of these enantiomers is known as trans-1,3-cyclopentanedicarboxylic acid. Unlike some substituted cycloalkanes, the trans-1,3-disubstituted cyclopentane ring does not possess a center of inversion or a plane of symmetry, and therefore no meso compound exists for this isomer.

The distinct spatial orientation of the carboxylic acid functional groups in the cis and trans isomers, and between the individual enantiomers, has profound implications for their physical properties, such as melting point and solubility, as well as their biological activity when incorporated into larger molecules.

Synthesis of the Stereoisomeric Precursors

The preparation of the cis and trans diastereomers of 1,3-cyclopentanedicarboxylic acid can be achieved through several synthetic routes. The choice of method often depends on the desired stereochemistry and the scalability of the process.

Synthesis of cis-1,3-Cyclopentanedicarboxylic Acid

A highly efficient and stereospecific method for the synthesis of the cis-isomer is the oxidative cleavage of norbornene.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve norbornene (1 equivalent) in a biphasic solvent system of carbon tetrachloride and water.

-

Addition of Reagents: To the vigorously stirring solution, add a catalytic amount of ruthenium(III) chloride hydrate (e.g., 0.01 equivalents) followed by the portion-wise addition of sodium periodate (4 equivalents).

-

Reaction Monitoring: Stir the mixture at room temperature for approximately 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, separate the aqueous layer and extract it multiple times with a suitable organic solvent such as ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude cis-1,3-cyclopentanedicarboxylic acid. The product can be further purified by recrystallization.

An alternative and also common route involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-norbornene-5,6-endo-dicarboxylic anhydride, which is then hydrolyzed to the diacid.[2]

Caption: Oxidative cleavage route to the cis-diacid.

Synthesis of trans-1,3-Cyclopentanedicarboxylic Acid

The synthesis of the trans-isomer is less direct. One common strategy involves the epimerization of the more readily accessible cis-isomer. This can be achieved by heating the cis-diacid or its corresponding anhydride, often in the presence of a strong acid or base, to establish a thermodynamic equilibrium that favors the more stable trans configuration.

Chiral Resolution: Isolating the Enantiomers

For applications in drug development, the separation of the racemic mixtures into their individual enantiomers is a critical step. The most common and industrially scalable method for this is through the formation of diastereomeric salts using a chiral resolving agent.[3]

Principle of Diastereomeric Salt Resolution

The reaction of a racemic carboxylic acid with a single enantiomer of a chiral amine (the resolving agent) results in the formation of a mixture of two diastereomeric salts. These diastereomers have different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.

Common Chiral Resolving Agents

A variety of chiral amines can be employed for the resolution of carboxylic acids. The choice of the resolving agent and the solvent system is often empirical and may require screening to achieve optimal separation. Commonly used resolving agents include:

-

Brucine: A readily available and effective alkaloid for the resolution of a wide range of acidic compounds.[4]

-

(S)-(-)-α-Phenylethylamine and (R)-(+)-α-Phenylethylamine: Versatile and commercially available synthetic chiral amines.[5]

-

Salt Formation: Dissolve the racemic cis-1,3-cyclopentanedicarboxylic acid in a minimal amount of a heated, suitable solvent (e.g., acetone, ethanol, or a mixture thereof). In a separate flask, dissolve an equimolar amount of brucine in the same solvent, also with heating.

-

Crystallization: Slowly add the hot solution of brucine to the stirred solution of the racemic acid. Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. The cooling can be continued in an ice bath to maximize the yield.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid and precipitate the enantiomerically enriched diacid. The chiral resolving agent remains in the aqueous solution as its hydrochloride salt and can be recovered.

-

Isolation of the Second Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer.

Caption: Generalized workflow for chiral resolution.

Analytical Characterization of the Stereoisomers

The unambiguous identification and characterization of the individual stereoisomers of 1,3-cyclopentanedicarboxylic acid are crucial. A combination of spectroscopic and physical methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers and for confirming the structure of the cyclopentane ring. The conformational flexibility of the cyclopentane ring, which undergoes rapid pseudorotation between envelope and twist forms, often leads to time-averaged NMR spectra at room temperature.[2]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) | Assignment |

| cis | ¹H | ~2.8 - 3.2 | m | H-1, H-3 |

| ~1.8 - 2.2 | m | Methylene Protons | ||

| ¹³C | ~175 - 180 | - | C=O | |

| ~40 - 45 | - | C-1, C-3 | ||

| ~25 - 35 | - | Methylene Carbons | ||

| trans | ¹H | (Varies) | (Varies) | H-1, H-3 |

| (Varies) | (Varies) | Methylene Protons | ||

| ¹³C | ~175 - 180 | - | C=O | |

| ~40 - 45 | - | C-1, C-3 | ||

| ~25 - 35 | - | Methylene Carbons |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific enantiomer. The distinction between cis and trans isomers is often more apparent in the coupling constants and through 2D NMR techniques like NOESY.

The vicinal proton-proton coupling constants (³JHH) are particularly informative for conformational analysis.[2]

X-ray Crystallography

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of the carboxylic acid functional group, characterized by a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Polarimetry: Used to measure the optical rotation of the enantiomerically pure compounds, distinguishing between the (+) and (-) enantiomers.

Applications in Drug Development and Beyond

The stereoisomers of 1,3-cyclopentanedicarboxylic acid are valuable building blocks in medicinal chemistry and materials science.

-

Chiral Scaffolds: The enantiomerically pure forms serve as rigid and well-defined scaffolds for the synthesis of complex target molecules, where the precise spatial orientation of functional groups is critical for biological activity.

-

Carboxylic Acid Isosteres: The cyclopentane-1,3-dione moiety, a derivative of the dicarboxylic acid, has been explored as a bioisostere for the carboxylic acid functional group in drug design.[7][8] This can lead to compounds with improved pharmacokinetic properties.

-

Polymer Chemistry: The dicarboxylic acid functionality allows these molecules to be used as monomers in the synthesis of polyesters and polyamides, imparting specific stereochemical features to the resulting polymers.[1]

Conclusion

The stereoisomers of 1,3-cyclopentanedicarboxylic acid represent a versatile platform for the development of novel molecules with tailored properties. A thorough understanding of their stereochemistry, coupled with robust synthetic and analytical methodologies for their preparation and characterization, is essential for unlocking their full potential. This guide has provided a detailed overview of these key aspects, offering a valuable resource for researchers and professionals working at the forefront of chemical synthesis and drug discovery. The continued exploration of these chiral building blocks is expected to yield new and innovative solutions to challenges in medicine and materials science.

References

-

Salas, J. A.; et al. Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. The Journal of Organic Chemistry2013 , 78 (5), 2005–2011. [Link]

-

Gharbi-Benarous, J.; et al. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 21998 , (3), 637-644. [Link]

-

Ballatore, C.; et al. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry2011 , 54 (19), 6969–6983. [Link]

-

Ballatore, C.; et al. Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. PubMed2011 . [Link]

-

Erickson, L. E. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education1969 , 46 (4), 238. [Link]

-

Amore, A.; et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules2020 , 25 (21), 4942. [Link]

-

Curry, K.; et al. The synthesis and X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid. Canadian Journal of Chemistry1993 , 71 (1), 76-84. [Link]

-

PubChem. cis-1,3-Cyclopentanedicarboxylic acid. [Link]

-

PubChem. (1R,3R)-cyclopentane-1,3-dicarboxylic acid. [Link]

-

PubChem. 1,3-Cyclopentanedicarboxylic acid. [Link]

-

PrepChem. Synthesis of cyclopentane-1,3-dicarboxylic anhydride. [Link]

-

Chemistry LibreTexts. 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]

Sources

- 1. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a detailed examination of the solubility of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid, a key chiral building block in pharmaceutical synthesis.[1] We will explore the physicochemical principles governing its solubility, present available qualitative data, and provide a robust, field-proven protocol for determining its equilibrium solubility. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in organic media.

The Molecular Blueprint: Physicochemical Foundations of Solubility

To predict and understand the solubility of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid, we must first analyze its molecular structure. The molecule's behavior is dictated by a balance between a nonpolar hydrocarbon framework and two highly polar, functional groups.

-

The Hydrophobic Core: A five-membered cyclopentane ring forms the nonpolar backbone of the molecule. This aliphatic ring structure contributes to its solubility in less polar organic solvents.

-

The Hydrophilic Anchors: Two carboxylic acid groups are positioned on the ring with a specific (1R,3S) stereochemistry.[1] These groups are the primary drivers of polarity and are capable of acting as both hydrogen bond donors (from the hydroxyl proton) and acceptors (at the carbonyl oxygens).[2]

This duality governs the fundamental principle of "like dissolves like".[3][4] The molecule's overall solubility in a given solvent is a direct result of the interplay between these competing characteristics. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome two primary energy barriers:

-

Solvent-Solvent Interactions: The energy holding the solvent molecules together.

-

Solute-Solute Interactions (Crystal Lattice Energy): The energy holding the solid compound in its crystal lattice. The melting point of approximately 121°C for (1R,3S)-Cyclopentane-1,3-dicarboxylic acid is indicative of a moderately stable crystal lattice, held together by an extensive network of intermolecular hydrogen bonds between the carboxylic acid moieties.[1]

Furthermore, dicarboxylic acids often exhibit an "odd-even" effect in their solubility profiles, where acids with an odd number of total carbon atoms (like this C7 compound) tend to have higher solubility than their adjacent even-numbered counterparts. This is attributed to less efficient packing in the solid-state crystal lattice.[5]

Table 1: Key Physicochemical Properties of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | ~121 °C | [1] |

| pKa₁ | 4.26 | [6] |

| pKa₂ | 5.51 | [1] |

| Computed XLogP3 | 0.1 | [7] |

The two pKa values indicate that the molecule's charge state, and thus its solubility, will be highly dependent on the pH in aqueous or protic solvent systems.[1][8] In neutral organic solvents, however, the non-ionized form predominates.

Solubility Profile: A Solvent-by-Solvent Analysis

While extensive quantitative solubility data for (1R,3S)-Cyclopentane-1,3-dicarboxylic acid is not widely published, a qualitative profile can be constructed from available information and physicochemical principles.

Table 2: Qualitative Solubility of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

| Solvent Class | Example Solvent | Polarity | Expected Solubility | Rationale & Citations |

| Protic, Polar | Water | High | Slightly Soluble | Balance between polar carboxyl groups and the nonpolar ring.[1] |

| Alcohols (e.g., Ethanol) | High | Soluble | Capable of strong hydrogen bonding with the carboxylic acid groups.[2] | |

| Aprotic, Polar | Acetone | Medium-High | Likely Soluble | The carbonyl group can act as a hydrogen bond acceptor. Acetone is a good solvent for many dicarboxylic acids.[9][10] |

| Ethyl Acetate | Medium | Likely Soluble | Ester group can accept hydrogen bonds. | |

| Aprotic, Weakly Polar | Chloroform | Low-Medium | Slightly Soluble (increases with heat) | Dissolution is enhanced by thermal energy to overcome the crystal lattice.[1][6] |

| Aprotic, Nonpolar | Hexane | Low | Insoluble | "Like dissolves like" principle; insufficient polarity to interact with the dicarboxylic acid groups.[3] |

The slight solubility in heated chloroform is a key observation, indicating that while the polarity match is not ideal, the energy barrier for dissolution is surmountable with thermal input.[1] This is a common characteristic for moderately crystalline organic acids.

A Validated Protocol for Determining Equilibrium Solubility

To move beyond qualitative estimates and generate reliable, quantitative data, a standardized experimental protocol is essential. The Shake-Flask Method is universally regarded as the gold standard for determining true equilibrium (thermodynamic) solubility, providing data crucial for process development and formulation.[11][12]

Causality Behind the Method

This method is designed to ensure that the solvent is fully saturated with the solute and that the system has reached a state of thermodynamic equilibrium.[12] Key principles include:

-

Use of Excess Solid: This ensures that the dissolution process is not limited by the amount of available compound, guaranteeing that the measured concentration represents the true saturation point.[13]

-

Extended Equilibration: Many organic compounds, particularly crystalline ones, dissolve slowly. An extended period of agitation (24-72 hours) is necessary to ensure the rate of dissolution equals the rate of precipitation, which defines equilibrium.[13][14]

-

Precise Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is critical for reproducible results.[15]

-

Unambiguous Quantification: Using a specific and validated analytical method like HPLC ensures that only the dissolved analyte is measured, free from interference from suspended microparticles or degradation products.[14]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility determination.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh approximately 20-30 mg of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid into a glass vial. The key is to ensure an excess of solid will remain undissolved.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Prepare a set of calibration standards of the compound in the chosen solvent at known concentrations.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[13]

-

Allow the mixture to equilibrate for at least 24 hours. For crystalline compounds, 48 to 72 hours is recommended to ensure equilibrium is reached.[13]

-

-

Phase Separation:

-

After equilibration, allow the vials to sit undisturbed for 30 minutes to let larger particles settle.

-

Carefully draw a sample from the supernatant using a pipette.

-

Immediately filter the sample through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved solid particles.[16] This step is critical to avoid artificially high results.

-

-

Quantification and Calculation:

-

Accurately dilute the clear filtrate with a suitable solvent (often the HPLC mobile phase) to fall within the range of the calibration curve.

-

Analyze the diluted sample via a validated HPLC-UV method.

-

Calculate the concentration of the dissolved compound in the original filtrate by applying the dilution factor. This value is the equilibrium solubility, typically reported in mg/mL or µg/mL.

-

Practical Implications in Drug Development

Understanding the solubility of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid is not an academic exercise; it directly impacts project timelines and success.

-

Process Chemistry & Purification: Knowledge of its solubility profile allows for the rational selection of solvents for synthesis, ensuring reactants remain in solution, and for crystallization, enabling high-purity isolation of the final product. For instance, its low solubility in nonpolar solvents can be exploited for precipitation.

-

Formulation Science: As a precursor to APIs, its solubility characteristics can influence the properties of the final drug substance. If used in co-crystal screening, its solubility in various solvents is a primary parameter for solvent selection.

-

Preclinical Screening: Derivatives of this acid have been explored for biological activity.[1] Ensuring that these derivatives are fully dissolved in assay buffers (often containing co-solvents like DMSO) is paramount. Low solubility can lead to compound precipitation, causing unreliable results and false negatives in high-throughput screening campaigns.[17]

Conclusion

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid presents a classic solubility challenge defined by its dual hydrophilic-hydrophobic nature. Its solubility is highest in polar, protic organic solvents like alcohols and limited in nonpolar media. While a comprehensive quantitative dataset is not publicly available, the principles outlined in this guide, combined with the robust shake-flask protocol, provide scientists with the necessary tools to generate the precise data required for their specific applications. A thorough, empirical determination of solubility is a critical early step that prevents costly downstream failures in the complex path of drug development.

References

- Smolecule. (2023, August 15). (1R,3S)-Cyclopentane-1,3-dicarboxylic acid.

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchG

- CymitQuimica. CAS 876-05-1: (1S,3R)-cyclopentane-1,3-dicarboxylic acid.

- Biosynth. (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1.

- Khan Academy. Solubility of organic compounds.

- Zhang, Y., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents.

- Prisyazhnyi, A. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6), 33-37.

- ResearchGate. (2025, December 3). Studies of solubility of dicarboxilic acid mixtures in organic solvents.

- ChemicalBook. (1S,3R)-cyclopentane-1,3-dicarboxylic acid.

- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- PubChem. 1,3-Cyclopentanedicarboxylic acid.

Sources

- 1. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]

- 2. CAS 876-05-1: (1S,3R)-cyclopentane-1,3-dicarboxylic acid [cymitquimica.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. (1S,3R)-cyclopentane-1,3-dicarboxylic acid CAS#: 876-05-1 [m.chemicalbook.com]

- 7. 1,3-Cyclopentanedicarboxylic acid | C7H10O4 | CID 107216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

pKa values of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid

An In-depth Technical Guide to the pKa Values of (1R,3S)-Cyclopentane-1,3-dicarboxylic Acid

Abstract

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a chiral, cyclic dicarboxylic acid whose physicochemical properties are of significant interest to researchers in medicinal chemistry, polymer science, and organic synthesis. As a versatile building block, its utility is profoundly influenced by its acidity, quantified by its acid dissociation constants (pKa values).[1][2] This guide provides a comprehensive examination of the two distinct pKa values of this molecule, detailing the structural basis for its ionization behavior. We present both established experimental protocols for pKa determination, such as potentiometric titration, and an overview of modern computational prediction workflows. The practical implications of these pKa values in drug design and material science are discussed, offering field-proven insights for development professionals.

Introduction and Physicochemical Profile

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid, also known as rel-(1R,3S)-1,3-Cyclopentanedicarboxylic acid, is an organic compound featuring two carboxylic acid groups attached in a cis configuration to a five-membered aliphatic ring.[2] This specific stereochemistry is critical, as it dictates the molecule's three-dimensional shape, reactivity, and potential for biological interactions.[1][3]

Understanding the pKa values of a molecule is fundamental in drug development and chemical process design. The pKa dictates a molecule's charge state at a given pH, which in turn governs crucial properties like aqueous solubility, membrane permeability, receptor binding affinity, and chemical reactivity.[4] For a dicarboxylic acid, two sequential deprotonation events occur, each with a unique pKa value, leading to a pH-dependent distribution of neutral, monoanionic, and dianionic species.[1]

Core Physicochemical Properties

A summary of the key properties of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₄ | [1][5] |

| Molecular Weight | ~158.15 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | ~121°C | [1] |

| First Acid Dissociation Constant (pKₐ₁) | 4.26 (at 25°C) | [1][6] |

| Second Acid Dissociation Constant (pKₐ₂) | 5.51 (at 25°C) | [1][6] |

Ionization Behavior and the Significance of Stereochemistry

As a diprotic acid, (1R,3S)-Cyclopentane-1,3-dicarboxylic acid undergoes a two-step ionization process. The pKₐ₁ of 4.26 corresponds to the loss of the first proton, while the pKₐ₂ of 5.51 corresponds to the loss of the second.

The difference between the two pKa values (ΔpKa = 1.25) provides insight into the molecule's structure.[1] The first proton dissociation leaves a negatively charged carboxylate group. This negative charge has an electron-donating inductive effect, making the second carboxylic acid group less acidic (harder to deprotonate), thus resulting in a higher pKₐ₂. The magnitude of this effect is modulated by the distance and orientation between the two acidic groups, which is fixed by the cyclopentane ring.[1] The (1R,3S) stereochemistry places both carboxylic acid groups on the same face of the ring, influencing intramolecular interactions that can affect acidity compared to the trans isomer.

The ionization equilibrium can be visualized as follows:

Experimental Determination of pKa Values

Accurate pKa determination is crucial for chemical characterization. Potentiometric titration remains a robust and widely used method.[7]

Protocol: pKa Determination via Potentiometric Titration

This protocol describes a self-validating system for determining the pKa values of a dicarboxylic acid.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH is monitored throughout the titration, and the resulting curve of pH versus titrant volume reveals equivalence points from which the pKa values can be calculated. The midpoint of the buffer region between the start and the first equivalence point corresponds to pKₐ₁, and the midpoint between the first and second equivalence points corresponds to pKₐ₂.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 0.1 mmol of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid.

-

Dissolve the acid in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of co-solvent like methanol may be used if solubility is low, but this can slightly alter pKa values.

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Prepare a standardized solution of ~0.1 M NaOH.

-

-

Titration:

-

Place the acid solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a burette with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the second equivalence point (e.g., until pH ~11-12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

-

Determine the two equivalence points by finding the points of maximum slope on the titration curve (i.e., the inflection points). This is most accurately done by plotting the first derivative (ΔpH/ΔV) against V.

-

The volume of titrant at the halfway point to the first equivalence point (V₁/₂) corresponds to the pH where pH = pKₐ₁.

-